![molecular formula C6H4BrN3 B1292828 2-溴-5H-吡咯并[2,3-b]吡嗪 CAS No. 875781-43-4](/img/structure/B1292828.png)
2-溴-5H-吡咯并[2,3-b]吡嗪
概述
描述
2-bromo-5H-pyrrolo[2,3-b]pyrazine is a chemical compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 .
Synthesis Analysis
The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine involves the addition of a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine to a stirred suspension of NaH in anhydrous DMF .Molecular Structure Analysis
The molecular structure of 2-bromo-5H-pyrrolo[2,3-b]pyrazine is represented by the linear formula C6H4BrN3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-bromo-5H-pyrrolo[2,3-b]pyrazine are not detailed in the search results, pyrrolopyrazine derivatives, which include 2-bromo-5H-pyrrolo[2,3-b]pyrazine, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
2-bromo-5H-pyrrolo[2,3-b]pyrazine is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用
激酶抑制
2-溴-5H-吡咯并[2,3-b]吡嗪: 衍生物在激酶抑制方面显示出显著活性 . 激酶是在信号转导和细胞活动调节中起关键作用的酶。抑制特定激酶是治疗癌症等疾病的一种治疗策略,在这些疾病中,通常观察到异常的激酶活性。
抗菌活性
包括2-溴-5H-吡咯并[2,3-b]吡嗪的吡咯并吡嗪骨架与抗菌和抗真菌活性有关 . 这使得它成为开发新型抗菌剂的宝贵化合物,特别是在抗生素耐药性日益成为关注问题的时代。
光电材料
2-溴-5H-吡咯并[2,3-b]吡嗪的衍生物因其光学和热学性质而得到研究,使其成为有机光电材料的有希望的候选者 . 这些材料对于构建场效应晶体管、发光二极管和光伏电池等器件至关重要。
药物发现
2-溴-5H-吡咯并[2,3-b]吡嗪的结构由于其含氮杂环化合物(包括吡咯环和吡嗪环)而成为药物发现研究的有吸引力的支架 . 这种结构特征有利于合成具有潜在治疗作用的化合物。
FGFR激酶抑制剂
一系列5H-吡咯并[2,3-b]吡嗪衍生物已被发现是有效的FGFR激酶抑制剂 . FGFR激酶参与各种生物过程,包括细胞生长和分化。靶向FGFR激酶的抑制剂可能是由异常FGFR活性引起的疾病的潜在治疗方法。
农业化学品
包括2-溴-5H-吡咯并[2,3-b]吡嗪的吡咯并吡嗪衍生物的开发在农业中也很重要 . 这些化合物可用于制造杀虫剂或除草剂,有助于保护作物和提高农业生产力。
安全和危害
The safety information for 2-bromo-5H-pyrrolo[2,3-b]pyrazine includes several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing (P305+P351+P338) .
未来方向
作用机制
Target of Action
The primary target of 2-bromo-5H-pyrrolo[2,3-b]pyrazine is the fibroblast growth factor receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .
Mode of Action
2-bromo-5H-pyrrolo[2,3-b]pyrazine interacts with FGFR by forming an essential hydrogen bond with the FGFR1 hinge through the nitrogen atom in the pyrazine ring . This interaction leads to the inhibition of FGFR kinase .
Biochemical Pathways
The inhibition of FGFR kinase by 2-bromo-5H-pyrrolo[2,3-b]pyrazine affects the FGFR signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis . The downstream effects of this inhibition are yet to be fully understood .
Pharmacokinetics
Compound 13, a derivative of 2-bromo-5h-pyrrolo[2,3-b]pyrazine, has shown high selectivity and good metabolic characteristics , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of 2-bromo-5H-pyrrolo[2,3-b]pyrazine’s action primarily involve the inhibition of FGFR kinase . This inhibition can potentially lead to the suppression of cancer cell proliferation and angiogenesis .
Action Environment
The action, efficacy, and stability of 2-bromo-5H-pyrrolo[2,3-b]pyrazine can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere at 2-8°C
生化分析
Biochemical Properties
2-Bromo-5H-pyrrolo[2,3-b]pyrazine plays a significant role in biochemical reactions, particularly in kinase inhibition. It interacts with enzymes such as Bruton’s tyrosine kinase, focal adhesion kinase, JAK3, ataxia telangiectasia and Rad3-related protein (ATR), and serine/threonine kinases . These interactions are crucial as they can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to inhibit these kinases suggests its potential as a therapeutic agent in treating diseases like cancer.
Cellular Effects
The effects of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to the inhibition of downstream signaling pathways such as MEK-ERK, PI3K-Akt, and PLC . These pathways are essential for cell proliferation and survival, indicating that 2-Bromo-5H-pyrrolo[2,3-b]pyrazine can potentially halt the growth of cancer cells.
Molecular Mechanism
At the molecular level, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine exerts its effects through binding interactions with biomolecules. The compound forms hydrogen bonds and pi-pi stacking interactions with specific residues in the active sites of kinases . These interactions inhibit the enzymatic activity of the kinases, leading to a decrease in phosphorylation events that are critical for signal transduction. Additionally, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine can alter gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine change over time. The compound’s stability and degradation are influenced by factors such as temperature and light exposure . Long-term studies have shown that 2-Bromo-5H-pyrrolo[2,3-b]pyrazine can maintain its inhibitory effects on kinases for extended periods, although its potency may decrease due to gradual degradation. These findings are crucial for understanding the compound’s potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
2-Bromo-5H-pyrrolo[2,3-b]pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active metabolites . These metabolites can further modulate cellular processes and contribute to the compound’s overall biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. Studies have shown that the compound can accumulate in tumor tissues, enhancing its potential as an anticancer agent.
Subcellular Localization
The subcellular localization of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit kinase activity. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic use.
属性
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKMLXBEBKGQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648618 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875781-43-4 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

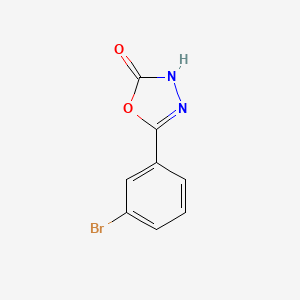

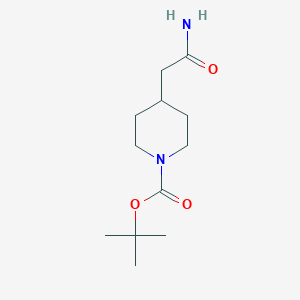
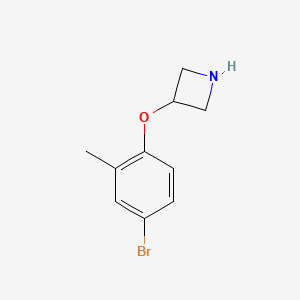
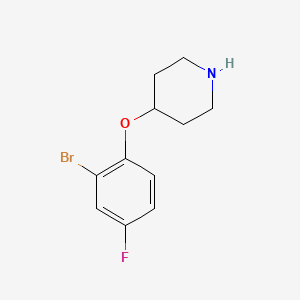

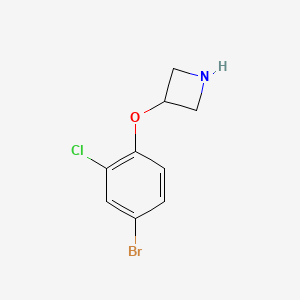
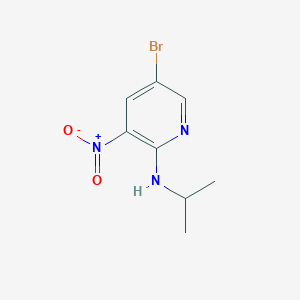
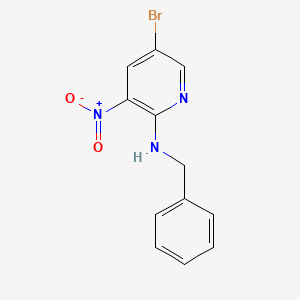

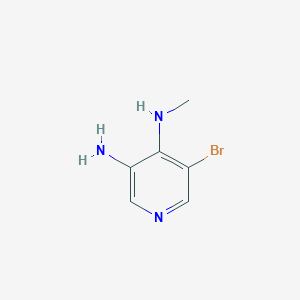
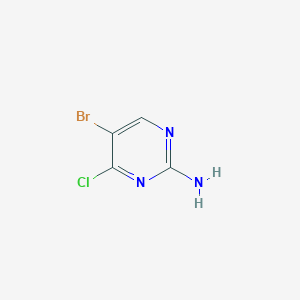

![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)